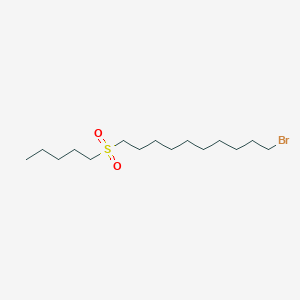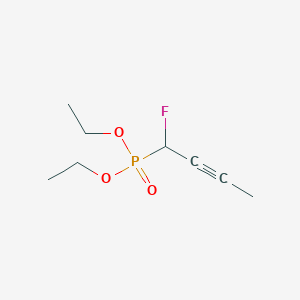![molecular formula C5H14NO5P B14269279 {[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid CAS No. 138713-05-0](/img/structure/B14269279.png)
{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid is an organophosphorus compound that features a phosphonic acid group bonded to an amino group, which is further substituted with a 2,2-dimethoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid typically involves the reaction of a phosphonic acid derivative with an amine. One common method is the two-step synthesis where the ester derivative is first synthesized and then hydrolyzed to yield the phosphonic acid . The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as esterification, hydrolysis, and purification through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted phosphonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted phosphonic acids, amine derivatives, and phosphonic acid esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound’s structural similarity to amino acids makes it useful in studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of {[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can lead to changes in metabolic pathways and cellular processes, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminomethylphosphonic acid: Similar in structure but lacks the 2,2-dimethoxyethyl group.
Glyphosate: A widely used herbicide that also contains a phosphonic acid group.
Phosphonopeptides: Peptide analogs where the carboxylic acid group is replaced by a phosphonic acid group.
Uniqueness
{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethoxyethyl group enhances its solubility and reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
138713-05-0 |
|---|---|
Formule moléculaire |
C5H14NO5P |
Poids moléculaire |
199.14 g/mol |
Nom IUPAC |
(2,2-dimethoxyethylamino)methylphosphonic acid |
InChI |
InChI=1S/C5H14NO5P/c1-10-5(11-2)3-6-4-12(7,8)9/h5-6H,3-4H2,1-2H3,(H2,7,8,9) |
Clé InChI |
JAYIGMCIIBTBED-UHFFFAOYSA-N |
SMILES canonique |
COC(CNCP(=O)(O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



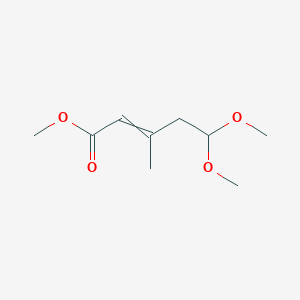
![N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B14269208.png)
![1,1'-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one}](/img/structure/B14269212.png)
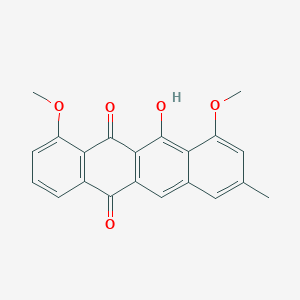
![2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate](/img/structure/B14269217.png)
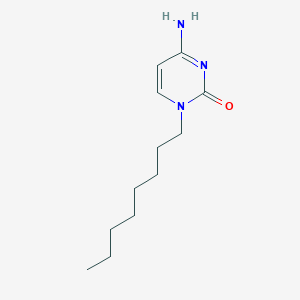
![8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B14269224.png)
![7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B14269228.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol](/img/structure/B14269237.png)
![1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-](/img/structure/B14269238.png)
